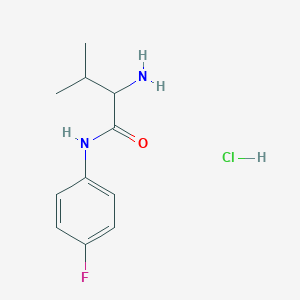

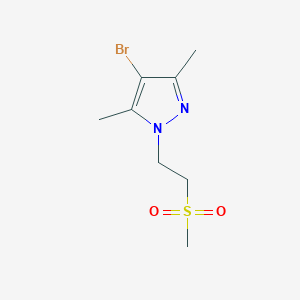

4-溴-1-(2-甲磺酰基乙基)-3,5-二甲基-1H-吡唑

描述

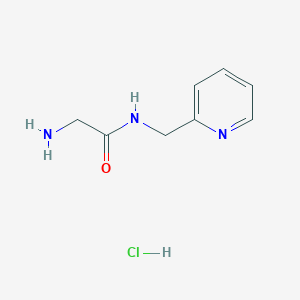

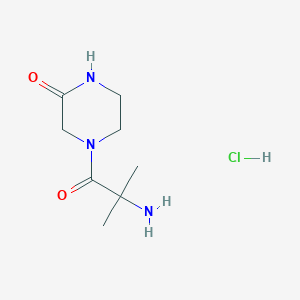

“4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 1183252-85-8 . It has a molecular weight of 253.12 . The IUPAC name for this compound is 2-(4-bromo-1H-pyrazol-1-yl)ethyl methyl sulfone .

Synthesis Analysis

While specific synthesis methods for “4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” were not found, there are general methods available for the synthesis of similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Pyrazole .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .科学研究应用

Organic Synthesis

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole: is a valuable compound in organic synthesis. Its structure allows it to act as a versatile building block for the construction of more complex molecules. The bromine atom, in particular, is a reactive site that can undergo further transformations, such as Suzuki coupling reactions, which are pivotal in creating biaryl compounds often found in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s pyrazole core is of interest due to its presence in various pharmacologically active molecules. The modification of this core structure can lead to the discovery of new drugs with potential applications in treating a range of diseases. The methanesulfonylethyl group could be used to increase the solubility of drug candidates or to serve as a linker in prodrug strategies .

Material Science

The compound’s ability to act as a ligand for metal ions makes it relevant in material science. It could be used to create metal-organic frameworks (MOFs) or coordination polymers with unique properties, such as catalysis, gas storage, or ion exchange .

Catalysis

Due to its structural features, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole can be employed in catalysis research. It may serve as a precursor for catalysts used in organic reactions, including those that are environmentally friendly or that require high selectivity .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC. Its unique spectral properties can help in the identification and quantification of similar compounds or in the study of reaction mechanisms .

Agricultural Chemistry

The pyrazole moiety is a common feature in many agrochemicals. This compound could be a starting point for the development of new pesticides or herbicides. Its bromine atom offers a reactive handle for further functionalization, potentially leading to compounds with novel modes of action against pests and weeds .

安全和危害

属性

IUPAC Name |

4-bromo-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEZQBFXBJYAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCS(=O)(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)

![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)

![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)

![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)